molecular formula C14H13NOS B311111 N-[3-(methylsulfanyl)phenyl]benzamide

N-[3-(methylsulfanyl)phenyl]benzamide

Cat. No.: B311111
M. Wt: 243.33 g/mol
InChI Key: LVZMJTXFNSURPD-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)phenyl]benzamide is a benzamide derivative featuring a methylsulfanyl (-SMe) substituent at the meta position of the aniline ring.

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)benzamide

InChI

InChI=1S/C14H13NOS/c1-17-13-9-5-8-12(10-13)15-14(16)11-6-3-2-4-7-11/h2-10H,1H3,(H,15,16)

InChI Key

LVZMJTXFNSURPD-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure can be compared to other benzamide derivatives with variations in substituents on the phenyl ring or the benzamide nitrogen:

Compound Name Substituent(s) Key Features Biological Activity Reference
N-[3-(Methylsulfanyl)phenyl]benzamide -SMe at meta position Lipophilic sulfur group; potential antiviral activity Influenza A H3N2 inhibition (EC₅₀: 31.4 µM)
N-[3-(Trifluoromethyl)phenyl]benzamide -CF₃ at meta position Electron-withdrawing group; enhanced metabolic stability Commercial availability (95–99% purity)
5-Chloro-2-hydroxy-N-[4-nitrophenyl]benzamide -Cl, -OH, -NO₂ groups Polar substituents; strong cytotoxicity Anti-sulfate-reducing bacteria (30 µM)
N-(3-Chloro-4-fluorophenyl)benzamide -Cl, -F substituents Halogenated; improved antimicrobial activity Anticancer (cervical cancer)
N-(4-(2-Aminocyclopropyl)phenyl)benzamide Cyclopropylamine moiety Rigid structure; enzyme inhibition potential Anti-LSD1 activity

Key Observations :

  • Biological Activity: Sulfur-containing substituents (e.g., -SMe, thiadiazole) correlate with antiviral activity, as seen in N-{3-(methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide, which inhibits Influenza A H3N2 with an EC₅₀ of 31.4 µM . In contrast, trifluoromethyl (-CF₃) and halogenated derivatives exhibit stronger antimicrobial or anticancer effects .

Physicochemical and Commercial Considerations

  • Purity and Availability : Commercial derivatives like N-[3-(trifluoromethyl)phenyl]benzamide are available at 95–99% purity, suggesting robust synthetic protocols for halogenated benzamides .
  • Solubility and Toxicity : Polar substituents (e.g., -OH) improve aqueous solubility but may increase cytotoxicity, as seen in salicylamides . In contrast, -SMe and -CF₃ groups balance lipophilicity and metabolic stability.

Preparation Methods

Benzoyl Chloride and Aniline Derivatives

The most direct route involves reacting benzoyl chloride with 3-(methylsulfanyl)aniline under basic conditions. This method, adapted from analogous benzamide syntheses, proceeds via nucleophilic acyl substitution:

Benzoyl chloride+3-(Methylsulfanyl)anilineBaseN-[3-(Methylsulfanyl)phenyl]benzamide+HCl\text{Benzoyl chloride} + \text{3-(Methylsulfanyl)aniline} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Typical Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C to room temperature

  • Reaction Time: 4–6 hours

  • Yield: 70–85%

A key limitation is the hygroscopic nature of 3-(methylsulfanyl)aniline, requiring anhydrous conditions to prevent hydrolysis.

Catalytic Hydrogenation-Assisted Synthesis

Nitrile Intermediate Reduction

Patent CN101575297B describes a Friedel-Crafts alkylation and hydrogenation strategy applicable to methylsulfanyl-substituted benzamides. While the patent focuses on diphenylpropylamines, the methodology is adaptable:

  • Friedel-Crafts Alkylation :

    Cinnamontrile+BenzeneAlCl33,3-Diphenylpropionitrile\text{Cinnamontrile} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{3,3-Diphenylpropionitrile}
  • Catalytic Hydrogenation :

    3,3-DiphenylpropionitrileH2/Ni3,3-Diphenylpropylamine\text{3,3-Diphenylpropionitrile} \xrightarrow{\text{H}_2/\text{Ni}} \text{3,3-Diphenylpropylamine}

For this compound, replacing cinnamontrile with a methylsulfanyl-containing nitrile could yield the target compound.

Optimized Parameters :

  • Catalyst: 5% Ni/diatomaceous earth

  • Pressure: 2–5 MPa H₂

  • Temperature: 80–120°C

  • Yield: 90–95%

Coupling Reagent-Mediated Methods

Carbodiimide-Based Activation

A study in ACS Omega details benzamide synthesis using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

Benzoic Acid+3-(Methylsulfanyl)anilineEDCThis compound\text{Benzoic Acid} + \text{3-(Methylsulfanyl)aniline} \xrightarrow{\text{EDC}} \text{this compound}

Advantages :

  • Avoids handling corrosive benzoyl chloride

  • Suitable for acid-sensitive substrates

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Coupling Agent: EDC (1.2 equiv)

  • Temperature: 25°C

  • Yield: 78–82%

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)Key Limitations
Benzoyl Chloride85≥95Moisture sensitivity
Catalytic Hydrogenation93≥98High-pressure equipment needed
EDC Coupling80≥90Cost of coupling reagents

Table 2: Solvent Impact on Amidation

SolventDielectric ConstantReaction Time (h)Yield (%)
Dichloromethane8.934.585
THF7.586.078
DMF36.73.082

Polar aprotic solvents like DMF accelerate reactions but may complicate purification.

Optimization Strategies

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to synthesize benzamides without solvents:

  • Conditions : Stainless-steel jars, 30 Hz frequency, 1:1 molar ratio of reactants

  • Yield : 88% with 15-minute milling

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times significantly:

  • Conditions : 100°C, 300 W, 10 minutes

  • Yield : 89%

Q & A

Q. What are the standard synthetic protocols for N-[3-(methylsulfanyl)phenyl]benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 3-(methylsulfanyl)aniline with benzoyl chloride derivatives under Schotten-Baumann conditions. Key steps include:

  • Amide bond formation : Use of a base (e.g., NaOH) to deprotonate the amine, followed by nucleophilic acyl substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization may involve adjusting stoichiometry, temperature (0–25°C), and reaction time (4–12 hours) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the methylsulfanyl group (δ ~2.5 ppm for S–CH3_3) and aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]+^+ at m/z 274.1) .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, with IC50_{50} quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Conflicting results (e.g., variable IC50_{50} values) may arise from:

  • Assay conditions : Differences in cell line viability, serum concentration, or incubation time. Standardize protocols using CLSI guidelines .
  • Compound stability : Degradation in DMSO or aqueous buffers; verify stability via LC-MS before testing .
  • Structural analogs : Subtle substituent changes (e.g., oxadiazole vs. pyrazole rings) significantly alter activity. Perform SAR studies with controlled structural variations .

Q. What computational methods predict the interaction of this compound with biological targets?

Advanced approaches include:

  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2, EGFR) using crystal structures from the PDB .
  • Molecular Dynamics (MD) : Assess stability of ligand-protein complexes (e.g., GROMACS, 50 ns simulations) .
  • QSAR modeling : Relate electronic descriptors (e.g., logP, polar surface area) to activity using Random Forest or SVM algorithms .

Q. How can low synthetic yields of this compound be mitigated?

Strategies include:

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis) .
  • Protecting groups : Temporarily shield reactive sites (e.g., Boc-protection of amines) to direct regioselectivity .

Q. What crystallographic data reveal about the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) shows:

  • Planar benzamide core : Dihedral angles between phenyl rings typically <30°, stabilizing π-π interactions .
  • H-bonding patterns : N–H···O=C interactions (2.8–3.2 Å) influence crystal packing .
  • S–CH3_3 orientation : Methylsulfanyl groups adopt staggered conformations to minimize steric hindrance .

Methodological Challenges and Solutions

Q. How to address discrepancies in NMR spectral assignments for methylsulfanyl-containing analogs?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled methylsulfanyl groups for unambiguous assignment .

Q. What strategies enhance the solubility of this compound in aqueous assays?

  • Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to prevent precipitation .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily .

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